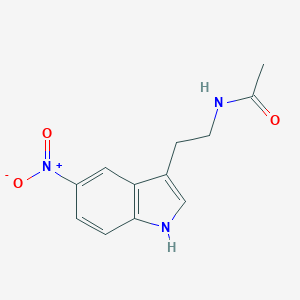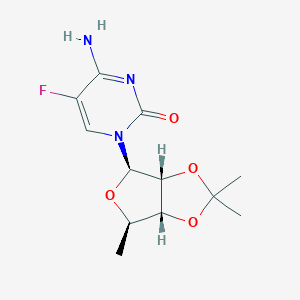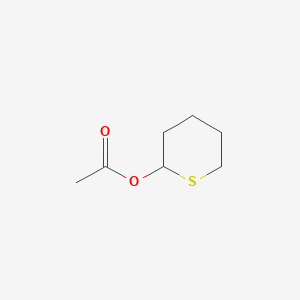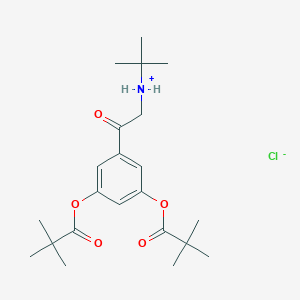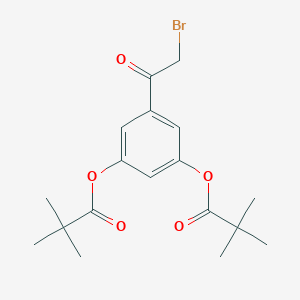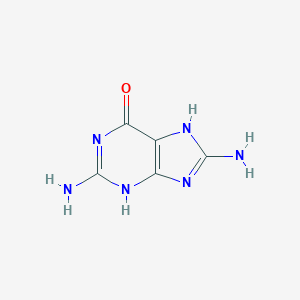
8-Aminoguanine
Overview
Description
8-Aminoguanine is a derivative of guanine, a purine base found in nucleic acids. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of nephrology and ophthalmology. It is known for its diuretic, natriuretic, and glucosuric properties, making it a promising candidate for treating conditions like hypertension and age-related retinal degeneration .
Mechanism of Action
Target of Action
The primary targets of 8-Aminoguanine are Purine Nucleoside Phosphorylase (PNPase) and Rac1 . PNPase is an enzyme involved in the purine salvage pathway, a critical pathway for the recycling of purine nucleotides . Rac1 is a protein that plays a role in various cellular processes, including the regulation of cell growth .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits PNPase, which leads to an increase in the urinary excretion of PNPase substrates and a decrease in the excretion of PNPase products . Additionally, this compound inhibits Rac1 activity, which has been shown to enhance the activity of mineralocorticoid receptors .
Biochemical Pathways
This compound affects the purine salvage pathway by inhibiting PNPase . This inhibition disrupts the normal recycling of purine nucleotides, leading to changes in the levels of various metabolites. Specifically, it increases renal interstitial levels of inosine and guanosine while suppressing renal interstitial levels of hypoxanthine .
Pharmacokinetics
It is known that this compound can be administered intravenously and has effects on renal excretory function
Result of Action
The inhibition of PNPase and Rac1 by this compound leads to several physiological effects. It induces diuresis, natriuresis, and glucosuria, which are increases in the excretion of water, sodium, and glucose, respectively . Additionally, it reduces potassium excretion, making it a potassium-sparing agent . These effects could have potential implications for the treatment of conditions such as hypertension .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of reactive nitrogen species such as peroxynitrite can lead to the formation of this compound . Furthermore, conditions that increase the levels of peroxynitrite, such as hypertension, could potentially increase the production of this compound . .
Biochemical Analysis
Biochemical Properties
8-Aminoguanine interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit purine nucleoside phosphorylase (PNPase), which plays a crucial role in the purine salvage pathway . This inhibition leads to an increase in the renal interstitial levels of inosine and guanosine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking PNPase, leading to increased sodium and glucose excretion and decreased potassium excretion . It also reduces apoptosis, oxidative damage, and microglial/macrophage activation associated with aging retinae .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits PNPase, leading to increased levels of its substrates and decreased levels of its products . It also inhibits Rac1, a protein involved in the regulation of the cytoskeleton and cell migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, extended treatment with this compound for 17 weeks further amplified its retinal protective effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A low-dose this compound regimen (5 mg/kg body weight) via drinking water demonstrated significant retinal preservation in aged Fischer 344 rat models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced via two distinct pathways: pathway 1, 8-nitroguanosine → 8-aminoguanosine → this compound; and pathway 2, 8-nitroguanosine → 8-nitroguanine → this compound .
Transport and Distribution
It is known that this compound increases renal interstitial levels of inosine and guanosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Aminoguanine can be synthesized through multiple pathways. One common method involves the reduction of 8-nitroguanosine to 8-aminoguanosine, followed by phosphorolysis to yield this compound. This process typically requires the use of reductases and purine nucleoside phosphorylase (PNPase) as key reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of biocatalysts and enzyme inhibitors like forodesine can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-nitroguanine.
Reduction: Reduction of 8-nitroguanosine to 8-aminoguanosine.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peroxynitrite and other reactive nitrogen species.
Reduction: Reductases and PNPase.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 8-Nitroguanine.
Reduction: 8-Aminoguanosine.
Substitution: Various substituted guanine derivatives.
Scientific Research Applications
8-Aminoguanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Aminoguanosine: Metabolized to 8-aminoguanine and shares similar diuretic and natriuretic properties.
8-Aminoinosine: Inhibits PNPase and induces diuresis and natriuresis but does not affect potassium excretion.
8-Aminohypoxanthine: Similar to 8-aminoinosine in its effects and metabolic pathways
Uniqueness: this compound stands out due to its dual action of inhibiting PNPase and Rac1, which not only enhances sodium and glucose excretion but also reduces potassium excretion. This unique combination of effects makes it a potent and versatile compound for therapeutic applications .
Properties
IUPAC Name |
2,8-diamino-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKPTZGVLTYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N1)N)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182406 | |
| Record name | 8-Aminoguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-41-8 | |
| Record name | 8-Aminoguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Aminoguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Aminoguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-AMINOGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K158TXW61R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 8-aminoguanine in the kidneys?
A: this compound functions as a potent and efficacious potassium-sparing diuretic/natriuretic primarily by inhibiting the enzyme purine nucleoside phosphorylase (PNPase). [, , , , , ] This inhibition leads to an increase in renal interstitial levels of inosine. []
Q2: How does the inhibition of PNPase by this compound lead to diuresis and natriuresis?
A: While the exact mechanism remains under investigation, evidence suggests that increased inosine levels, resulting from PNPase inhibition, may activate adenosine A2B receptors either directly or indirectly. [] This activation is thought to increase renal medullary blood flow, ultimately enhancing renal excretory function and promoting diuresis and natriuresis. []
Q3: Does this compound solely act through PNPase inhibition?
A: No, research suggests this compound exhibits pleiotropic effects. For instance, its antikaliuretic effect (the ability to decrease potassium excretion) appears to be independent of PNPase inhibition. [, ] One study suggests that this compound’s antikaliuretic effect may be mediated by inhibition of the protein Rac1. []
Q4: How do the renal effects of 8-aminoguanosine differ from this compound?
A: 8-Aminoguanosine itself does not directly affect renal excretory function. It needs to be metabolized into this compound in the systemic circulation to exert its effects. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C5H6N6O, and its molecular weight is 166.14 g/mol.
Q6: Is there any research regarding spectroscopic data for this compound?
A: Yes, studies have utilized various analytical techniques to characterize this compound. For instance, high-performance liquid chromatography (HPLC) coupled with electrochemical detection has been employed to identify and quantify this compound in biological samples. [, ] Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to analyze the trimethylsilyl derivatives of this compound. [] UV spectral analysis has also been performed to characterize this compound. []
Q7: How do structural modifications to the 8-aminopurine scaffold influence its diuretic and natriuretic activity?
A: Studies exploring a series of 8-aminopurines, including this compound, 8-aminoinosine, and 8-aminohypoxanthine, reveal that while they all induce diuresis and natriuresis, their potency and efficacy can differ. [, ] For instance, the glucosuric effect (increased glucose excretion) appears less pronounced with 8-aminoinosine and 8-aminohypoxanthine compared to this compound. [] Furthermore, unlike this compound, 8-aminoinosine and 8-aminohypoxanthine do not seem to affect potassium excretion. []
Q8: Do substitutions at the N-9 position of this compound impact its inhibitory activity against PNPase?
A: Yes, studies investigating 9-substituted analogues of this compound demonstrated that these modifications significantly influence PNPase inhibitory potency. [, ] For example, 8-amino-9-benzylguanine displayed a four-fold lower Ki value compared to this compound, indicating enhanced inhibitory activity. []
Q9: What is the role of the 8-amino group in the biological activity of this compound?
A: The presence of the 8-amino group appears to be crucial for the biological activity of this compound. Studies comparing 8-amino-3-deazaguanine with 3-deazaguanine and this compound showed that the 8-amino group enhances PNPase inhibitory activity but diminishes antitumor activity. []
Q10: What is known about the metabolism of 8-aminoguanosine?
A: Research indicates that 8-aminoguanosine acts as a prodrug, being metabolized in the systemic circulation to this compound. [, ] This conversion is essential for 8-aminoguanosine to exert its diuretic, natriuretic, and glucosuric effects. []
Q11: Are there any studies on the in vivo efficacy of this compound in animal models?
A: Yes, various animal studies have demonstrated the therapeutic potential of this compound in different contexts. In a rat model of deoxycorticosterone/salt-induced hypertension, chronic oral administration of this compound successfully suppressed hypertension. [] Additionally, this compound has shown promise in preclinical studies for ameliorating age-associated lower urinary tract dysfunctions in rats, [] treating chemical hemorrhagic cystitis in rats, [] and attenuating the metabolic syndrome in rats. [] In mice, 8-aminoguanosine, a prodrug of this compound, has shown efficacy in retarding pulmonary hypertension progression and, in sickle cell models, has been shown to reduce anemia and organ damage. []
Q12: Does this compound affect ENaC activity, Na+/H+ exchangers, or adenosine A1 receptors?
A: Studies specifically investigating these targets found that this compound did not block the epithelial sodium channel (ENaC), Na+/H+ exchangers, or adenosine A1 receptors. []
Q13: How does this compound affect adenosine levels in the kidney?
A: Research using isolated, perfused mouse kidneys has shown that inhibiting PNPase with this compound during metabolic stress (induced by iodoacetate and 2,4-dinitrophenol) leads to a more significant increase in both adenosine and inosine levels in the renal venous perfusate. [] This suggests that the guanosine-adenosine regulatory pathway, where guanosine influences adenosine levels, is involved, and inhibiting PNPase with this compound can further augment adenosine levels in the kidney. []
Q14: Does this compound interact with Rac1?
A: Yes, one study showed that this compound could significantly inhibit Rac1 activity in mouse collecting duct cells. [] This finding suggests a potential mechanism for the observed antikaliuretic effect of this compound. []
Q15: What is known about the toxicity and safety profile of this compound?
A15: While research highlights the potential therapeutic benefits of this compound, comprehensive toxicological studies are still needed to establish its safety profile, particularly for long-term use.
Q16: Have computational methods been used to study this compound?
A: Yes, computational chemistry and modeling have been employed to study this compound in various contexts. Molecular modeling and thermodynamic integration calculations have been used to predict the DNA triplex stabilizing properties of this compound, which were later confirmed by melting experiments and NMR analysis. [, ] Additionally, molecular dynamics simulations were used to study the structure of G,T-parallel-stranded duplexes of DNA containing this compound, revealing its stabilizing effect on the parallel duplex structure. [] Furthermore, theoretical studies have been conducted to explore the potential of this compound as a photosensitizer for thymine dimer repair. []
Q17: Does this compound have any effects outside the renal system?
A: Yes, emerging research suggests this compound might have broader biological effects beyond its renal actions. For instance, it has shown potential in preclinical models for treating age-related retinal degeneration. [] Studies have also explored its ability to protect against stroke [] and its potential application in treating cancer. [, , , ]
Q18: What is the role of this compound in DNA triplex formation and stability?
A: Studies have demonstrated that incorporating this compound into DNA oligonucleotides can significantly enhance the stability of both parallel and antiparallel DNA triplexes. [, , , , , ] This stabilization is attributed to the formation of additional hydrogen bonds due to the presence of the 8-amino group, making it a promising modification for developing DNA-based therapeutic and diagnostic tools. [, , , ]
Q19: How does this compound affect G-quadruplex structures?
A: Research suggests that, in contrast to its stabilizing effect on DNA triplexes, this compound can destabilize G-quadruplex DNA structures. [] This property makes it a potential candidate for developing molecules targeting G-quadruplexes, which are implicated in various biological processes, including telomere maintenance and gene regulation. []
Q20: What is the significance of this compound formation from an environmental health perspective?
A: this compound can be produced in vivo through the metabolism of the industrial chemical and hepatocarcinogen 2-nitropropane. [, , , ] This compound induces the formation of this compound in nucleic acids, raising concerns about its potential role in 2-nitropropane-induced carcinogenesis. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


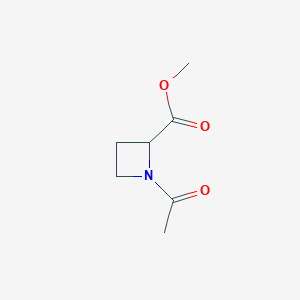

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)


